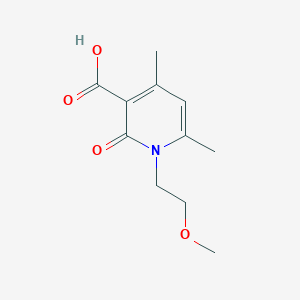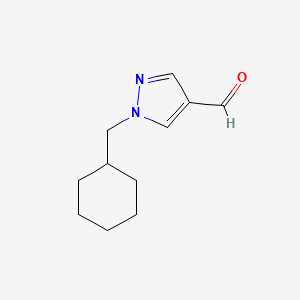![molecular formula C8H7N3O2S B1468090 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1456462-38-6](/img/structure/B1468090.png)
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a thiophene ring attached to a triazole ring
Mechanism of Action
Target of action
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . Similarly, triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms, and they have been found to bind with high affinity to multiple receptors .
Biochemical pathways
Many thiophene and triazole derivatives have been found to interact with a variety of enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
Many thiophene and triazole derivatives have been found to have good passive oral absorption .
Result of action
Many thiophene and triazole derivatives have been found to have various pharmacological effects, including antiviral, anti-inflammatory, and anticancer effects .
Action environment
Many thiophene and triazole derivatives have been found to have a high chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Thiophene Derivative Preparation: The starting material, thiophene-3-carboxaldehyde, is prepared through known synthetic routes.
Triazole Formation: The triazole ring is formed using a [3+2] cycloaddition reaction, often involving azides and alkynes.
Carboxylic Acid Functionalization: The carboxylic acid group is introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to its oxidized derivatives.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiophene-3-carboxylic acid derivatives.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted thiophene and triazole derivatives.
Scientific Research Applications
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazole-3-carboxylic acid
1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-5-carboxylic acid
These compounds share the thiophene and triazole motifs but differ in their substitution patterns, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
1-(thiophen-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c12-8(13)7-4-11(10-9-7)3-6-1-2-14-5-6/h1-2,4-5H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSKKWZPZTWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)



![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)



